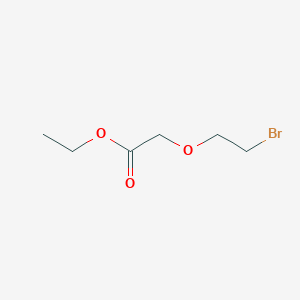
2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one” is a compound that contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . THIQs are an important class of isoquinoline alkaloids, a large group of natural products . These compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of “2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one” is characterized by a THIQ scaffold, which is a common structural motif in various natural products and therapeutic lead compounds .Chemical Reactions Analysis
The THIQ scaffold in “2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one” has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity .Direcciones Futuras
The THIQ scaffold in “2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one” has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research could focus on the development of more potent and selective THIQ analogs for various therapeutic applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromoacetyl bromide", "1,2,3,4-tetrahydroisoquinoline", "sodium hydride", "dimethylformamide", "acetic acid", "sodium acetate", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2-bromoacetyl bromide is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride and dimethylformamide to form 2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one.", "Step 2: The crude product from step 1 is dissolved in acetic acid and heated with sodium acetate to form the corresponding acetate salt.", "Step 3: The acetate salt is then oxidized with hydrogen peroxide in the presence of sodium hydroxide to form the target compound, 2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one.", "Step 4: The final product is isolated by filtration and washed with water to remove any impurities." ] } | |
Número CAS |
145797-86-0 |
Fórmula molecular |
C11H12BrNO |
Peso molecular |
254.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



